molecular formula C21H25N5O2S B10945473 N-(2,5-dimethylphenyl)-2-({(4E)-1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide

N-(2,5-dimethylphenyl)-2-({(4E)-1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B10945473
M. Wt: 411.5 g/mol
InChI Key: BXCZZKRMHDAOEC-VCHYOVAHSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyl group, a pyrazole ring, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phenyl and pyrazole intermediates, followed by the formation of the imidazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenyl or pyrazole rings.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2,5-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE: can be compared with similar compounds, such as:

    N-(2,5-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE: Similar in structure but with different substituents on the phenyl or pyrazole rings.

    N-(2,5-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE: Variants with different functional groups or ring structures.

The uniqueness of N-(2,5-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4E)-1-ethyl-4-[(1-ethylpyrazol-4-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H25N5O2S/c1-5-25-12-16(11-22-25)10-18-20(28)26(6-2)21(24-18)29-13-19(27)23-17-9-14(3)7-8-15(17)4/h7-12H,5-6,13H2,1-4H3,(H,23,27)/b18-10+

InChI Key

BXCZZKRMHDAOEC-VCHYOVAHSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C)CC

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C)CC

Origin of Product

United States

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